molecular formula C27H25NO3 B11297555 3-benzyl-9-(2,4-dimethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-9-(2,4-dimethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11297555
M. Wt: 411.5 g/mol
InChI Key: XLQARSPLVQJDEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-9-(2,4-dimethylphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include organoboron compounds and palladium catalysts, which facilitate the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9-(2,4-dimethylphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Benzyl-9-(2,4-dimethylphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-9-(2,4-dimethylphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-9-(2,4-dimethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
  • 3-Benzyl-9-(2,4-dimethylphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Uniqueness

Its specific structural features and reactivity make it a valuable compound for various scientific and industrial purposes .

Properties

Molecular Formula

C27H25NO3

Molecular Weight

411.5 g/mol

IUPAC Name

3-benzyl-9-(2,4-dimethylphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C27H25NO3/c1-17-9-11-24(18(2)13-17)28-15-23-25(30-16-28)12-10-21-19(3)22(27(29)31-26(21)23)14-20-7-5-4-6-8-20/h4-13H,14-16H2,1-3H3

InChI Key

XLQARSPLVQJDEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C(=C4C)CC5=CC=CC=C5)OC2)C

Origin of Product

United States

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